2H-benzotriazol-5-ylmethyl 3-fluoro-5-methylbenzoate
Description
2H-benzotriazol-5-ylmethyl 3-fluoro-5-methylbenzoate is a compound that combines the structural features of benzotriazole and benzoate derivatives Benzotriazole is known for its applications in various fields such as corrosion inhibition, UV stabilization, and medicinal chemistry
Properties
IUPAC Name |
2H-benzotriazol-5-ylmethyl 3-fluoro-5-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-9-4-11(7-12(16)5-9)15(20)21-8-10-2-3-13-14(6-10)18-19-17-13/h2-7H,8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQSSFMSDLZRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)OCC2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzotriazol-5-ylmethyl 3-fluoro-5-methylbenzoate typically involves the reaction of 2H-benzotriazole with 3-fluoro-5-methylbenzoic acid. The reaction can be catalyzed by various reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base (e.g., triethylamine) to form the ester linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-benzotriazol-5-ylmethyl 3-fluoro-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide) in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2H-benzotriazol-5-ylmethyl 3-fluoro-5-methylbenzoate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized as a UV stabilizer in polymers and coatings, and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of 2H-benzotriazol-5-ylmethyl 3-fluoro-5-methylbenzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the benzotriazole moiety allows for strong binding to metal ions, which can be useful in corrosion inhibition and UV stabilization.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: Known for its corrosion inhibition and UV stabilization properties.
3-fluoro-5-methylbenzoic acid: Used as an intermediate in organic synthesis.
Methyl 3-fluoro-5-methylbenzoate: Similar ester compound with applications in organic synthesis.
Uniqueness
2H-benzotriazol-5-ylmethyl 3-fluoro-5-methylbenzoate combines the properties of benzotriazole and fluoro-methyl benzoate, making it unique in its ability to serve multiple functions, such as corrosion inhibition, UV stabilization, and potential therapeutic applications. The presence of both benzotriazole and fluoro-methyl benzoate moieties enhances its chemical versatility and potential for diverse applications.
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